molecular formula C24H18O5 B11158461 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one

Cat. No.: B11158461
M. Wt: 386.4 g/mol
InChI Key: GZLAAOINYVJLOL-UHFFFAOYSA-N
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Description

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one is a complex organic compound with the molecular formula C24H18O5. It is a member of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4H-chromen-4-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both phenoxy and chromenone moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-methyl-7-phenacyloxy-3-phenoxychromen-4-one

InChI

InChI=1S/C24H18O5/c1-16-24(29-18-10-6-3-7-11-18)23(26)20-13-12-19(14-22(20)28-16)27-15-21(25)17-8-4-2-5-9-17/h2-14H,15H2,1H3

InChI Key

GZLAAOINYVJLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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